1H-Indazol-5-amine

Thermodynamics Indazole isomers Enthalpy of formation

Strategic procurement of 1H-Indazol-5-amine (5-aminoindazole) is essential for medicinal chemistry programs targeting protein kinases and MAO-B. This regioisomer offers a validated handle for Suzuki-Miyaura and Buchwald-Hartwig couplings to build immobilized kinase affinity probes—an application where the 6-isomer lacks documented utility. Its unsubstituted 5-position amine ensures alignment with established kinase SAR, avoiding the thermodynamic instability and unknown off-target profiles of alternative isomers. Secure this versatile scaffold to streamline your scaffold-oriented synthesis and hit-to-lead optimization workflows.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 19335-11-6
Cat. No. B092378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-5-amine
CAS19335-11-6
Synonyms5-aminoindazole
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C=NN2
InChIInChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10)
InChIKeyXBTOSRUBOXQWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility17.9 [ug/mL] (The mean of the results at pH 7.4)

1H-Indazol-5-amine (CAS 19335-11-6) – Core Scaffold & Synthetic Intermediate for Kinase Research


1H-Indazol-5-amine, also known as 5-aminoindazole, is a heterocyclic aromatic amine consisting of an indazole core with a primary amine substituent at the 5-position of the benzene ring . It serves as a fundamental building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles [1]. The compound exhibits moderate aqueous solubility (17.9 µg/mL at pH 7.4) and is commercially available at purities typically ≥95% . Its unsubstituted nature provides a versatile handle for further functionalization via coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a strategic choice for scaffold-oriented synthesis campaigns targeting protein kinases [2].

1H-Indazol-5-amine: Why Its Regioisomer 6-Aminoindazole Is Not a Drop-In Replacement


The position of the amino group on the indazole core dictates both physicochemical properties and biological activity, rendering 5- and 6-aminoindazoles non-interchangeable. Despite their identical molecular formulas (C₇H₇N₃), 6-aminoindazole exhibits a 26–31 °C higher melting point and slightly greater aqueous solubility . Thermodynamically, 6-aminoindazole is the more stable isomer, with a gas-phase enthalpy of formation 2.1 kJ/mol lower than that of the 5-isomer [1]. In biological systems, 6-aminoindazole demonstrates superior antisecretory activity in rat gastric models, underscoring that regioisomerism can profoundly impact pharmacological profiles [2]. Consequently, substituting one aminoindazole regioisomer for another in a synthetic route or assay without validation risks altering reaction outcomes, biophysical behavior, and target engagement.

1H-Indazol-5-amine: Head-to-Head Quantitative Differentiation Data


Thermodynamic Stability: 6-Aminoindazole is 2.1 kJ/mol More Stable in the Gas Phase

Gas-phase standard molar enthalpies of formation (ΔfHm°) at 298.15 K were determined experimentally via combustion calorimetry and Knudsen effusion. 5-Aminoindazole (cr) exhibits a ΔfHm°(g) of 265.1 ± 1.8 kJ/mol, while 6-aminoindazole (cr) has a ΔfHm°(g) of 263.0 ± 1.7 kJ/mol, indicating 6-aminoindazole is thermodynamically more stable by 2.1 kJ/mol [1].

Thermodynamics Indazole isomers Enthalpy of formation

Aqueous Solubility at pH 7.4: 6-Aminoindazole is Marginally More Soluble (18.2 vs 17.9 µg/mL)

Reported solubility values at pH 7.4 indicate that 1H-indazol-5-amine has an aqueous solubility of 17.9 µg/mL, whereas its 6-substituted regioisomer 1H-indazol-6-amine exhibits a slightly higher solubility of 18.2 µg/mL under identical conditions .

Solubility Biopharmaceutical classification Indazole derivatives

Melting Point: 6-Aminoindazole Melts ~30 °C Higher, Impacting Formulation and Handling

1H-Indazol-5-amine has a reported melting point range of 175–178 °C (lit.) . In contrast, its 6-substituted regioisomer 1H-indazol-6-amine melts at 204–206 °C (lit.) , a difference of approximately 26–31 °C.

Melting point Physical property Indazole isomers

Biological Activity: 6-Aminoindazole More Potent in Gastric Antisecretory Assay (Qualitative)

In a comparative study of 5- and 6-aminoindazole in rats, both compounds depressed basal and carbachol-stimulated gastric acid secretion. However, 6-aminoindazole (6-AIN) proved to be more active than 5-aminoindazole (5-AIN) in decreasing the stimulated secretory process [1]. Quantitative dose-response data (e.g., ED₅₀) are not reported in the available abstract; therefore this observation remains qualitative.

Gastric acid secretion Indazole pharmacology Regioisomer comparison

1H-Indazol-5-amine: Recommended Research Applications Driven by Differentiation Data


Synthesis of 5-Aminoindazole-Based Kinase Affinity Reagents

Given that the 5-aminoindazole scaffold has been explicitly validated as a promiscuous protein kinase ligand and can be readily derivatized with diverse binding elements [1], 1H-indazol-5-amine is the preferred starting material for creating immobilized kinase affinity probes. The 6-substituted isomer lacks similar documented utility in this context, and the thermodynamic and solubility differences (Section 3) do not outweigh the established SAR for the 5-position.

Palladium-Catalyzed Cross-Coupling to Generate 3-Aryl-1H-indazol-5-amines

1H-Indazol-5-amine can be converted to 3-bromo-1H-indazol-5-amine and subsequently subjected to Suzuki-Miyaura cross-coupling under microwave-assisted conditions, delivering a library of 3-aryl derivatives in good to excellent yields [2]. The 6-amino isomer cannot be directly substituted into this optimized protocol without re-validation of reaction conditions, as the regioisomer may exhibit different reactivity toward bromination and coupling steps.

Building Block for Indazole-5-ylmethanimine MAO-B Inhibitors

Although the core compound itself is not a potent MAO-B inhibitor, 1H-indazol-5-amine serves as the key intermediate for the synthesis of (indazole-5-yl)methanimines, a class of potent and selective reversible MAO-B inhibitors with picomolar Ki values (e.g., 270 pM) [3]. The 5-position amine is essential for constructing the methanimine linker; the 6-substituted regioisomer would yield a distinct chemotype with uncharacterized SAR.

General Scaffold for Kinase Inhibitor Optimization via 5-Position Functionalization

The unsubstituted amine at the 5-position provides a synthetic handle for introducing diverse substituents (e.g., aryl, alkyl, acyl) to optimize kinase selectivity and potency. The 5-aminoindazole core has been employed in the development of JNK3 inhibitors and ROCK inhibitors [4][5]. Procurement of the 5-substituted isomer ensures alignment with existing literature SAR and avoids the unknown off-target profiles associated with 6-substituted analogs.

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